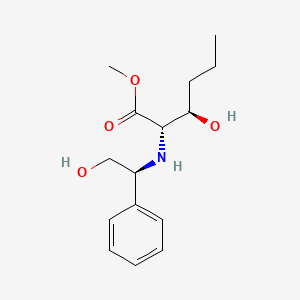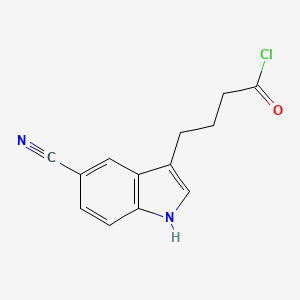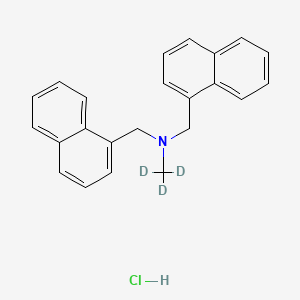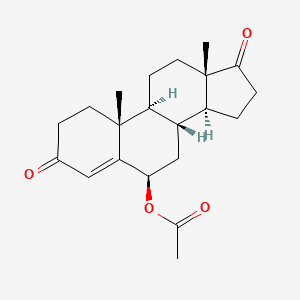![molecular formula C18H24ClN3O3 B13434483 4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide CAS No. 1900715-96-9](/img/structure/B13434483.png)
4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide is a chemical compound known for its selective serotonin receptor agonist properties. It is commonly referred to as prucalopride and is used primarily as a gastrointestinal prokinetic agent. This compound is notable for its high affinity and selectivity towards the 5-HT4 receptor, which plays a crucial role in gastrointestinal motility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide involves multiple steps. The process typically starts with the preparation of the benzofuran core, followed by the introduction of the piperidine moiety and the methoxypropyl group. Key steps include:
Formation of the Benzofuran Core: This involves a cyclization reaction to form the benzofuran ring.
Introduction of the Piperidine Moiety: This step involves the reaction of the benzofuran derivative with a piperidine derivative.
Attachment of the Methoxypropyl Group: This is achieved through a substitution reaction where the methoxypropyl group is introduced.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzofuran ring.
Reduction: This can be used to reduce any nitro groups present in the compound.
Substitution: This is a common reaction where different substituents can be introduced to the benzofuran or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
Wissenschaftliche Forschungsanwendungen
4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide has several scientific research applications:
Chemistry: Used as a model compound in studying selective serotonin receptor agonists.
Biology: Investigated for its effects on gastrointestinal motility and its potential therapeutic uses.
Medicine: Primarily used in the treatment of chronic idiopathic constipation due to its prokinetic properties.
Industry: Utilized in the development of new pharmaceuticals targeting serotonin receptors.
Wirkmechanismus
The compound exerts its effects by selectively binding to and activating the 5-HT4 receptors in the gastrointestinal tract. This activation stimulates colonic motility patterns, leading to increased bowel movements. The molecular targets include the 5-HT4 receptors, and the pathways involved are primarily related to serotonin signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tegaserod: Another 5-HT4 receptor agonist used for similar gastrointestinal conditions.
Mosapride: A prokinetic agent with similar mechanisms but different chemical structures.
Cisapride: Previously used for gastrointestinal motility disorders but withdrawn due to adverse cardiac effects.
Uniqueness
4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide is unique due to its high selectivity and affinity for the 5-HT4 receptor, which minimizes off-target effects and enhances its therapeutic profile .
Eigenschaften
CAS-Nummer |
1900715-96-9 |
|---|---|
Molekularformel |
C18H24ClN3O3 |
Molekulargewicht |
365.9 g/mol |
IUPAC-Name |
4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-1-benzofuran-7-carboxamide |
InChI |
InChI=1S/C18H24ClN3O3/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14/h5,10-12H,2-4,6-9,20H2,1H3,(H,21,23) |
InChI-Schlüssel |
UOTLTPTUSARHQE-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OC=C3)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-[1-(2-Cyclopentylethyl)triazol-4-yl]anilino]benzamide](/img/structure/B13434406.png)


![(alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S,3S)-4-chloro-3-hydroxy-3-methyl-1-(2-methylpropyl)-2-oxobutyl]-L-phenylalaninamide](/img/structure/B13434419.png)



![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate](/img/structure/B13434431.png)




![tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13434472.png)

